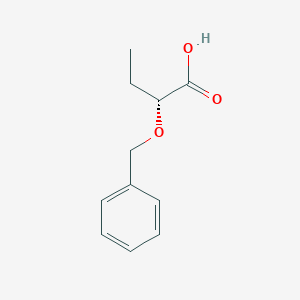
(R)-2-(benzyloxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(benzyloxy)butanoic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by the presence of a benzyloxy group attached to the second carbon of a butanoic acid chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(benzyloxy)butanoic acid typically involves the reaction of ®-2-hydroxybutanoic acid with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the ®-2-hydroxybutanoic acid is replaced by the benzyloxy group .
Industrial Production Methods
it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
®-2-(benzyloxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: ®-2-(benzyloxy)butanol.
Substitution: Various substituted butanoic acid derivatives.
Scientific Research Applications
®-2-(benzyloxy)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-substrate interactions due to its chiral nature.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(benzyloxy)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The benzyloxy group can participate in hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(benzyloxy)butanoic acid
- ®-2-(methoxy)butanoic acid
- ®-2-(phenoxy)butanoic acid
Uniqueness
®-2-(benzyloxy)butanoic acid is unique due to its specific chiral configuration and the presence of the benzyloxy group. This combination of features makes it particularly useful in the synthesis of chiral molecules and in studies involving chiral recognition .
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(2R)-2-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C11H14O3/c1-2-10(11(12)13)14-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,12,13)/t10-/m1/s1 |
InChI Key |
HNLVMIYYKOKWEH-SNVBAGLBSA-N |
Isomeric SMILES |
CC[C@H](C(=O)O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C(=O)O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



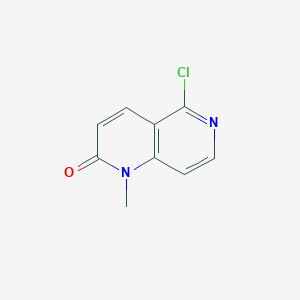
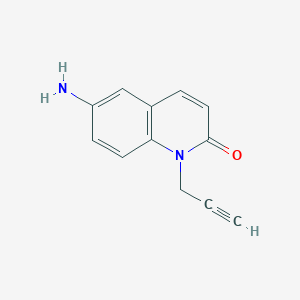
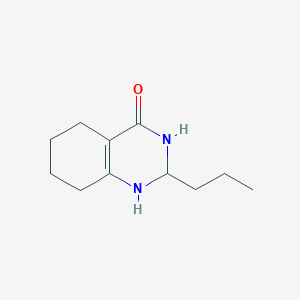

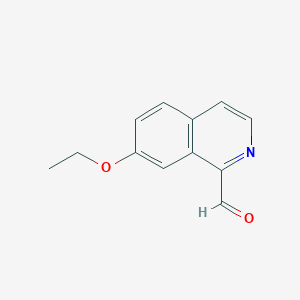

![2,7-dimethyl-1H-imidazo[4,5-f]quinoline](/img/structure/B11901635.png)



![2H-Naphtho[1,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11901671.png)
![1'-Azaspiro[[1,3]oxazinane-6,3'-bicyclo[2.2.2]octan]-2'-one](/img/structure/B11901672.png)
![3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11901679.png)
